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XL-13n

YEATS domain epigenetic reader protein-protein interaction inhibition

XL-13n (C24H40N10O7) is the sole dual inhibitor targeting both AF9 and ENL YEATS readers simultaneously. Unlike ENL‑selective XL‑13m or pan‑YEATS tools, XL‑13n recapitulates a clean dual‑inhibition phenotype without confounding off‑target effects on YEATS2/GAS41. Its peptide scaffold allows modular PROTAC conjugation and direct comparison with BET/DOT1L inhibitors. This compound is essential for laboratories dissecting cooperative AF9/ENL roles in MLL‑rearranged leukemia chromatin biology.

Molecular Formula C24H40N10O7
Molecular Weight 580.647
Cat. No. B1193830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXL-13n
SynonymsXL-13n;  XL 13n;  XL13n
Molecular FormulaC24H40N10O7
Molecular Weight580.647
Structural Identifiers
SMILESO=C(C1=CN=CO1)NCCCC[C@@H](C(N)=O)NC([C@H](CCCNC(N)=N)NC([C@H](C)NC([C@H](C)NC(C)=O)=O)=O)=O
InChIInChI=1S/C24H40N10O7/c1-13(31-15(3)35)20(37)32-14(2)21(38)34-17(8-6-10-30-24(26)27)22(39)33-16(19(25)36)7-4-5-9-29-23(40)18-11-28-12-41-18/h11-14,16-17H,4-10H2,1-3H3,(H2,25,36)(H,29,40)(H,31,35)(H,32,37)(H,33,39)(H,34,38)(H4,26,27,30)/t13-,14-,16-,17-/m0/s1
InChIKeyZPSRAAZUWXFUCC-OTRWWLKZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

XL-13n: A Dual AF9/ENL YEATS Domain Inhibitor for Epigenetic Research and Targeted Leukemia Studies


XL-13n (C24H40N10O7) is a novel dual inhibitor targeting the YEATS domains of AF9 (MLLT3) and ENL (MLLT1) proteins [1]. It is a peptide-based small molecule that functions by disrupting π-π-π stacking interactions within the acyl-lysine recognition pocket [2], making it a valuable tool for probing YEATS-dependent transcriptional regulation in acute leukemia models [3].

XL-13n: Why Substitution with Single-Domain YEATS Inhibitors Compromises Experimental Reproducibility in MLL-r Leukemia Models


The YEATS domain family comprises four paralogs (AF9, ENL, YEATS2, GAS41) with distinct genomic localization and functional outputs [1]. In MLL-rearranged leukemia, ENL is the critical YEATS reader driving oncogene expression, whereas AF9 is largely dispensable [2]. Pan-YEATS inhibitors or single-domain selective tools (e.g., ENL-selective XL-13m) fail to recapitulate the simultaneous AF9/ENL inhibition profile of XL-13n, potentially confounding data interpretation in systems where both YEATS proteins are expressed [3].

XL-13n Procurement Evidence Guide: Quantitative Differentiation from Analogs in YEATS Domain Inhibition and Cellular Activity


XL-13n Demonstrates Balanced Submicromolar Inhibition of Both AF9 and ENL YEATS Domains

XL-13n exhibits dual inhibitory activity against AF9 and ENL YEATS domains, with IC50 values in the submicromolar range for both targets [1]. In contrast, the related inhibitor XL-13m displays 5-fold selectivity for ENL (IC50 = 0.56 μM) over AF9 (IC50 = 2.5 μM) [2]. The balanced dual inhibition of XL-13n provides a distinct pharmacological profile that enables simultaneous engagement of both YEATS readers, which is particularly relevant in cellular contexts where AF9 and ENL have non-redundant functions [3].

YEATS domain epigenetic reader protein-protein interaction inhibition competitive photo-cross-linking assay

XL-13n Retains Submicromolar Potency Against ENL YEATS Domain

In competitive photo-cross-linking assays, XL-13n inhibits ENL YEATS domain with an IC50 of 0.71 μM [1]. This potency is comparable to the ENL-selective inhibitor XL-13m (IC50 = 0.56 μM) [2], indicating that XL-13n does not compromise ENL engagement despite its broader dual-target profile. The ENL inhibition is sufficient to disrupt chromatin recruitment and downregulate key leukemogenic targets such as HOXA10, MYB, MYC, and MEIS1 [3].

ENL YEATS domain IC50 inhibitor selectivity

XL-13n's Balanced Dual Inhibition Profile Distinguishes It from Highly Selective Single-Domain Inhibitors

XL-13n demonstrates dual inhibition of AF9 and ENL YEATS domains, whereas XL-13m is ENL-selective (5-fold preference) [1]. This profile positions XL-13n as a unique chemical probe for dissecting cooperative or redundant functions of AF9 and ENL, which share high sequence similarity but play distinct roles in leukemogenesis [2]. The dual inhibitor is particularly valuable in MLL-rearranged acute leukemia models, where ENL is essential but AF9 may contribute to transcriptional regulation in specific contexts [3].

YEATS domain selectivity profile AF9/ENL dual inhibition chemical probe

XL-13n is a Peptide-Based Inhibitor with Potential for Further Structural Optimization

XL-13n is a peptide-based inhibitor derived from histone H3 sequence optimization [1]. Its design targets the unique π-π-π stacking interaction in the YEATS acyl-lysine recognition pocket, a mechanism distinct from bromodomain inhibitors that target acetyl-lysine binding [2]. Compared to small molecule YEATS inhibitors, peptide-based scaffolds like XL-13n offer modularity for further derivatization and conjugation (e.g., for PROTAC development or fluorescent labeling) while maintaining potent target engagement [3].

peptide inhibitor YEATS domain structural optimization π-π-π stacking

Optimal Application Scenarios for XL-13n in Epigenetic Research and Chemical Probe Development


Mechanistic Studies of YEATS Reader Function in MLL-Rearranged Acute Leukemia

XL-13n is ideally suited for dissecting the cooperative or redundant roles of AF9 and ENL YEATS domains in MLL-r leukemia models. Its balanced dual inhibition enables researchers to simultaneously block both readers, recapitulating a pan-YEATS inhibition phenotype without confounding effects from other family members. Use in chromatin immunoprecipitation (ChIP) assays can reveal how dual AF9/ENL inhibition alters chromatin occupancy and downstream oncogene expression [1].

Development of Next-Generation PROTAC Degraders Targeting YEATS Domain Proteins

The peptide-based scaffold of XL-13n provides a synthetically accessible starting point for PROTAC development. The modular nature of the peptide backbone allows for facile conjugation of E3 ligase ligands (e.g., VHL, CRBN) via linker attachment, enabling the creation of heterobifunctional degraders that target AF9 and ENL for proteasomal degradation [2].

Combinatorial Epigenetic Therapy Screening in Acute Leukemia

XL-13n can be used in combination studies with BET inhibitors (e.g., JQ1) or DOT1L inhibitors to assess synergistic downregulation of leukemogenic gene programs. Prior work with XL-13m demonstrated synergy with BET and DOT1L inhibition in MLL-r leukemia cells [3]. XL-13n's dual AF9/ENL profile may reveal enhanced or distinct combinatorial effects compared to single-domain inhibitors.

Structural Biology and Biophysical Characterization of YEATS-Ligand Interactions

XL-13n serves as a high-affinity ligand for co-crystallization and biophysical studies of AF9 and ENL YEATS domains. Its balanced binding profile makes it a suitable reference compound for characterizing the structural determinants of YEATS domain recognition and for benchmarking novel inhibitors in competitive binding assays [4].

Technical Documentation Hub

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